

Dihydrotentoxin: A Comprehensive Technical Review of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Dihydrotentoxin	
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This whitepaper provides a detailed technical overview of the chemical structure and stereochemistry of **Dihydrotentoxin**, a cyclic tetrapeptide of significant interest to researchers, scientists, and drug development professionals. **Dihydrotentoxin** serves as a crucial precursor in the biosynthesis of Tentoxin, a phytotoxin produced by several species of the fungus Alternaria. Understanding the precise three-dimensional arrangement of its constituent amino acids is fundamental to elucidating its biological activity and potential applications.

Chemical Structure

Dihydrotentoxin is a cyclic tetrapeptide with the systematic name cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-N-methyl-L-Alanyl). Its molecular formula is C₂₂H₃₂N₄O₄, and it has a molecular weight of 416.51 g/mol . The cyclic structure is formed by peptide bonds between the four constituent amino acid residues.



Property	Value
Molecular Formula	C22H32N4O4
Molecular Weight	416.51 g/mol
Systematic Name	cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl- N-methyl-L-Alanyl)
CAS Number	Not available
PubChem CID	3036979[1]

Stereochemistry

The stereochemistry of **Dihydrotentoxin** is a critical aspect of its structure, influencing its conformation and biological interactions. The constituent amino acids possess specific stereoisomeric forms:

- L-Leucine: The leucine residue is in the L-configuration.
- N-methyl-D-Phenylalanine: The N-methylated phenylalanine residue is in the Dconfiguration. This is a key feature, as D-amino acids are less common in naturally occurring peptides.
- Glycine: As an achiral amino acid, glycine does not have a stereocenter.
- N-methyl-L-Alanine: The N-methylated alanine residue is in the L-configuration.

The precise arrangement of these L- and D-amino acids, along with the N-methylation, dictates the overall three-dimensional shape of the cyclic peptide. The determination of this absolute configuration is crucial for understanding its interaction with biological targets.

Experimental Protocols Isolation and Purification of Dihydrotentoxin

A general protocol for the isolation and purification of **Dihydrotentoxin** from Alternaria alternata cultures is outlined below. This protocol is based on common methods for purifying fungal



secondary metabolites and may require optimization depending on the specific fungal strain and culture conditions.

Experimental Workflow for **Dihydrotentoxin** Isolation

Caption: Workflow for the isolation and purification of **Dihydrotentoxin**.

- Culture and Harvest:Alternaria alternata is cultured in a suitable liquid medium. After a sufficient incubation period, the mycelium is separated from the culture broth by filtration.
- Extraction: Both the mycelium and the culture filtrate are extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
- Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Dihydrotentoxin**.
- High-Performance Liquid Chromatography (HPLC): Fractions enriched with
 Dihydrotentoxin are further purified by preparative reverse-phase HPLC to obtain the pure compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR and ¹³C NMR: These techniques are essential for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would provide information about the individual amino acid residues and their connectivity. Due to the lack of publicly available experimental spectra for **Dihydrotentoxin**, a representative table of expected chemical shift ranges for the amino acid residues is provided based on similar cyclic peptides.



Amino Acid Residue	Expected ¹ H Chemical Shift Range (ppm)	Expected ¹³ C Chemical Shift Range (ppm)
L-Leucine	α-H: 3.5-4.5; β-H, γ-H, δ-CH ₃ : 0.8-1.8	Cα: 50-60; Cβ, Cγ, Cδ: 20-40
N-methyl-D-Phenylalanine	α-H: 4.0-5.0; β-H: 2.5-3.5; N-CH ₃ : 2.5-3.0; Aromatic-H: 7.0-7.5	Cα: 55-65; Cβ: 35-45; N-CH ₃ : 30-35; Aromatic-C: 125-140
Glycine	α-H: 3.0-4.0	Cα: 40-50
N-methyl-L-Alanine	α-H: 3.5-4.5; β-CH ₃ : 1.0-1.5; N-CH ₃ : 2.5-3.0	Cα: 50-60; Cβ: 15-25; N-CH₃: 30-35

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure by establishing correlations between protons and carbons, confirming the amino acid sequence and the cyclic nature of the peptide.
- NOESY/ROESY: These experiments provide through-space correlations between protons, which are essential for determining the conformation and the relative stereochemistry of the molecule in solution.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecule and confirm its elemental composition.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is used to sequence the amino acid residues within the cyclic peptide. A characteristic fragmentation pattern would involve multiple cleavages of the peptide backbone.

X-ray Crystallography:

 Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule in the solid state. Obtaining suitable crystals of **Dihydrotentoxin** would provide unambiguous proof of its conformation and the configuration of its stereocenters.



Biosynthesis

Dihydrotentoxin is synthesized by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[1] The biosynthesis follows a thiotemplate-mediated mechanism.

Biosynthetic Pathway of **Dihydrotentoxin**

Caption: Simplified schematic of the non-ribosomal peptide synthesis of **Dihydrotentoxin**.

The NRPS enzyme is organized into modules, with each module responsible for the incorporation of a specific amino acid. The process involves the activation of the amino acids as adenylates, their tethering to the NRPS via thioester linkages, and subsequent peptide bond formation. N-methylation occurs at the alanine and phenylalanine residues, catalyzed by integrated methyltransferase domains within the NRPS.[2] The final step involves the cyclization and release of the tetrapeptide from the enzyme to yield **Dihydrotentoxin**. **Dihydrotentoxin** is then converted to Tentoxin by a subsequent oxidation step.[1]

Conclusion

Dihydrotentoxin represents a fascinating example of a cyclic tetrapeptide with a defined stereochemical architecture. While its role as a precursor to Tentoxin is established, a complete understanding of its own biological activities and potential applications requires further investigation. The detailed structural and stereochemical information presented in this whitepaper provides a crucial foundation for future research in the fields of natural product chemistry, drug discovery, and chemical biology. Further studies focusing on the total synthesis, detailed conformational analysis, and biological screening of **Dihydrotentoxin** and its analogs are warranted to fully unlock its scientific potential.

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- To cite this document: BenchChem. [Dihydrotentoxin: A Comprehensive Technical Review of its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227444#dihydrotentoxin-chemical-structure-and-stereochemistry]

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